Methyl 6-methoxy-4-methylnicotinate
Description
Methyl 6-methoxy-4-methylnicotinate is a methyl ester derivative of a substituted nicotinic acid. Nicotinate esters are commonly used in pharmaceuticals, agrochemicals, and organic synthesis due to their stability and bioavailability. The methoxy and methyl substituents at positions 6 and 4, respectively, may influence steric hindrance, solubility, and reactivity compared to simpler nicotinate derivatives .
Properties
IUPAC Name |
methyl 6-methoxy-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(12-2)10-5-7(6)9(11)13-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBWSBLTNTXFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 6-methoxy-4-methylnicotinate involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is typically carried out by mixing 6-methylnicotinic acid with an alcohol solvent, adjusting the pH to ≤1, and maintaining the reaction temperature at 80-100°C. The reaction is allowed to proceed until the ester is formed .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-methoxy-4-methylnicotinic acid.
Reduction: Formation of 6-methoxy-4-methyl-3-pyridinemethanol.
Substitution: Formation of various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Synthesis of Heterocycles : Methyl 6-methoxy-4-methylnicotinate is utilized in the synthesis of bicyclic nitrogen-containing heterocycles. Its structure allows for various chemical modifications that can lead to the creation of more complex organic molecules.
- Organic Synthesis : The compound serves as a reagent in organic synthesis, facilitating the production of other chemical intermediates essential for various applications in pharmaceuticals and agrochemicals.
Biology
- Biological Activity : The compound is studied for its potential interactions with biomolecules, particularly its effects on nicotinic acetylcholine receptors. This interaction may modulate neurotransmission and exhibit neuroprotective effects.
- Antioxidant Properties : Research indicates that this compound may enhance the expression of endogenous antioxidant enzymes, contributing to reduced oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially leading to decreased expression of inflammatory mediators.
Medicine
- Therapeutic Potential : this compound is explored for its potential therapeutic effects, including its use as a rubefacient in topical preparations aimed at alleviating muscle and joint pain.
- Drug Development : Given its structural similarities to other bioactive compounds, it is being investigated for its potential role in drug discovery, particularly for conditions related to neurodegeneration and inflammation.
Data Table: Comparative Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Synthesis of heterocycles | Enables the development of complex organic compounds |
| Biology | Interaction with nicotinic receptors | Modulates neurotransmission; potential neuroprotection |
| Medicine | Therapeutic agent for pain relief | Offers alternative treatments for muscle and joint pain |
Case Study 1: Neuroprotective Effects
A study examined the effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death compared to controls, suggesting its potential as a neuroprotective agent.
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, this compound demonstrated a marked reduction in inflammatory markers. This finding supports its application in developing anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-4-methylnicotinate involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through modulation of nicotinic acid receptors and related pathways. The compound may also influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
- Methyl 6-Methylnicotinate: This compound () lacks the 6-methoxy group present in the target molecule.
Methyl Salicylate :
A widely studied ester (), methyl salicylate shares the methyl ester functional group but differs in the aromatic backbone. Its lower molecular weight (152.15 g/mol) and higher vapor pressure (0.15 kPa at 25°C) contrast with nicotinate derivatives, which typically exhibit higher polarity and lower volatility due to the pyridine ring .
- Sandaracopimaric Acid Methyl Ester :
A diterpene ester from plant resins (), this compound has a bulky tricyclic structure. Unlike nicotinate esters, its hydrophobicity and larger molecular framework limit solubility in polar solvents, making it less suitable for pharmaceutical applications .
Physicochemical Properties
Table 1 compares key properties of methyl 6-methoxy-4-methylnicotinate (hypothetical) with similar compounds based on available evidence:
| Property | This compound | Methyl Salicylate | Methyl 6-Methylnicotinate | Sandaracopimaric Acid Methyl Ester |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~195 (estimated) | 152.15 | ~179 (estimated) | ~316 (estimated) |
| Boiling Point | 250–300°C (predicted) | 222°C | 240–260°C (predicted) | >300°C |
| Solubility | Moderate in polar solvents | Low in water | Moderate in polar solvents | Insoluble in water |
| Applications | Drug intermediates, catalysis | Topical analgesics | Organic synthesis | Resin industry |
Sources: Predictions based on structural analogs ().
Reactivity and Stability
- Hydrolysis Resistance :
Nicotinate esters (e.g., methyl 6-methylnicotinate) are more resistant to hydrolysis than aliphatic esters (e.g., methyl salicylate) due to the electron-withdrawing pyridine ring, which stabilizes the ester group . - Thermal Stability :
this compound likely exhibits higher thermal stability (>250°C) compared to diterpene esters (), which may decompose at elevated temperatures during gas chromatography .
Research Findings and Limitations
- Synthesis Challenges :
The methoxy group at position 6 may complicate synthesis routes compared to methyl 6-methylnicotinate, requiring protective group strategies to avoid undesired substitutions. - Toxicity Data: No direct toxicity data exists for the target compound, but methyl nicotinate derivatives generally show low acute toxicity (LD50 > 2000 mg/kg in rodents) .
Biological Activity
Methyl 6-methoxy-4-methylnicotinate (MMMN) is a compound that has garnered interest in scientific research due to its potential biological activities and applications in various fields, particularly in medicinal chemistry. This article explores the biological activity of MMMN, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
This compound is an ester derived from 6-methylnicotinic acid. Its molecular formula is . The compound can be synthesized through the esterification of 6-methylnicotinic acid with methanol under acidic conditions, typically at elevated temperatures (80-100°C) .
Synthesis Method
- Reactants : 6-Methylnicotinic acid and methanol.
- Conditions : Acidic medium, temperature control.
- Yield : High purity and yield can be achieved by optimizing reaction conditions.
The biological activity of MMMN is primarily attributed to its interaction with nicotinic acid receptors and modulation of related signaling pathways. While the precise mechanisms are still being elucidated, studies suggest that MMMN may influence cellular processes such as:
- Signal transduction : Affecting pathways involved in cell communication.
- Gene expression : Modulating the transcription of specific genes related to metabolic processes.
Biological Activities
MMMN exhibits a range of biological activities, including:
- Anti-inflammatory Effects : Research indicates that MMMN may reduce inflammation by inhibiting pro-inflammatory cytokines .
- Antitumor Properties : Preliminary studies suggest that derivatives of nicotinic acid compounds, including MMMN, show potential antitumor activity by inducing apoptosis in cancer cells .
- Neuroprotective Effects : Some studies have indicated that nicotinic acid derivatives can protect neuronal cells from oxidative stress and apoptosis .
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of various methylated nicotinic acid derivatives on cancer cell lines. Results demonstrated that MMMN significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent against certain types of cancer .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies have shown that MMMN can modulate inflammatory responses by downregulating the expression of TNF-alpha and IL-6 in macrophages. This indicates its potential utility in treating inflammatory diseases .
Comparative Analysis
To understand the uniqueness of MMMN, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl Nicotinate | Methyl ester of niacin | Used for muscle and joint pain relief |
| 6-Methyl Nicotine | Synthetic nicotine analogue | Similar pharmacological effects |
| Methyl 2-Methoxy-4-Methylnicotinate | Methoxy and methyl substitutions | Exhibits specific anti-inflammatory properties |
MMMN stands out due to its specific structural features, such as the methoxy and methyl groups, which confer distinct chemical and biological properties compared to other nicotinic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
